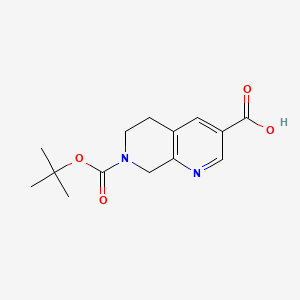

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid

Overview

Description

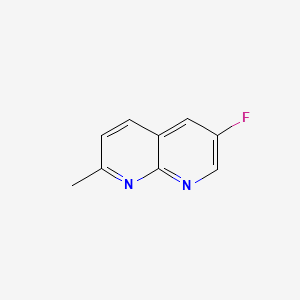

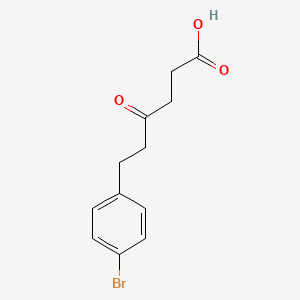

The compound “7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid” is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the naphthyridine ring and the Boc group. The Boc group is a bulky group that can significantly influence the conformation and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the addition or removal of the Boc protecting group. The Boc group can be removed by treatment with acid, most often TFA . The removal of the Boc group is a key step in many synthetic procedures, allowing for further reactions to occur at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the Boc group and the naphthyridine ring. The Boc group is a bulky group that can influence the solubility and reactivity of the compound .Scientific Research Applications

Protein Degrader Building Blocks

This compound serves as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins . The rigidity introduced by such linkers can affect the three-dimensional orientation of the degrader, influencing the formation of the ternary complex with the target protein and E3 ligase, which is crucial for the protein degradation process.

Dipeptide Synthesis

The tert-butoxycarbonyl (Boc) group is commonly used to protect amino acids during peptide synthesis. This compound, being a Boc-protected amino acid derivative, can be utilized in the synthesis of dipeptides. It can act as a starting material in peptide coupling reactions, providing a way to synthesize peptides with high yield and purity .

Ionic Liquid Formation

Boc-protected amino acid derivatives can be used to create ionic liquids , which are salts in the liquid state at room temperature. These ionic liquids have applications in organic synthesis as solvents, reagents, and supports due to their negligible vapor pressure and recyclability .

High-Temperature Deprotection

The Boc group of this compound can be deprotected at high temperatures using a thermally stable ionic liquid. This method offers a rapid and effective way to remove the Boc group from amino acids and peptides, which is a crucial step in peptide synthesis .

Organic Synthesis

In organic synthesis, the Boc group is a widely used protecting group for amines. This compound, with its Boc-protected structure, can be involved in various organic transformations, serving as an intermediate or reagent in the synthesis of more complex molecules .

Extraction of Water-Soluble Polar Organic Molecules

Studies have shown that ionic liquids containing Boc-protected amino acids can be used for the extraction of water-soluble polar organic molecules. This application is significant in the purification processes where selective extraction is required .

Mechanism of Action

Safety and Hazards

Future Directions

The use of Boc-protected amines like “7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid” is a common strategy in organic synthesis . Future research may focus on developing more efficient methods for adding and removing the Boc group, or on finding new applications for these types of compounds in the synthesis of pharmaceuticals and other complex organic molecules .

properties

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-9-6-10(12(17)18)7-15-11(9)8-16/h6-7H,4-5,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVSVMCJRLZPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743262 | |

| Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |

CAS RN |

1245645-20-8 | |

| Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)